

Comparative Analysis of SM30 Gene Expression in Different Sea Urchin Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the expression dynamics of the skeletogenic gene SM30 across various sea urchin species, supported by experimental data and protocols.

The SM30 gene family plays a crucial role in the biomineralization process of sea urchins, contributing to the formation of the larval skeleton and adult mineralized tissues such as spines, teeth, and tests. Understanding the differential expression of this gene across various species can provide valuable insights into the evolution of developmental processes and the molecular mechanisms of skeletogenesis. This guide presents a comparative analysis of SM30 gene expression in several key sea urchin model organisms, including Strongylocentrotus purpuratus, Hemicentrotus pulcherrimus, Paracentrotus lividus, and Lytechinus variegatus.

Data Presentation: A Comparative Overview of SM30 Gene Expression

The expression of the SM30 gene family exhibits significant variation across different sea urchin species, developmental stages, and adult tissues. The following table summarizes the available quantitative and qualitative data on SM30 expression.

Species	Developmental Stage	Tissue/Cell Type	Expression Level	Method
Strongylocentrot us purpuratus	Middle to late mesenchyme blastula (26-28 hr)	Primary Mesenchyme Cells (PMCs)	Sharp increase; ~480 transcripts/PMC at prism stage[1]	RNA blot analysis[1]
Embryonic (overt spicule deposition)	Primary Mesenchyme Cells (PMCs)	SpSM30A, B, C, E expressed at different levels[2]	RT-PCR, Whole- Mount In Situ Hybridization[2]	
Adult	Spines and Teeth	SpSM30D expressed[2]	RT-PCR[2]	-
Adult	Tooth and Test	SpSM30E highly expressed[2]	RT-PCR[2]	-
Adult	Spines	SpSM30F expressed[2]	RT-PCR[2]	
Adult	All mineralized tissues	SpSM30B and C expressed at modest levels[2]	RT-PCR[2]	
Hemicentrotus pulcherrimus	Onset of spicule formation	Embryo and cultured micromeres	First detectable and rapidly increasing[3][4]	Northern Blot, In Situ Hybridization
Adult	Spines and Tube Feet	Detected[3][4]	Northern Blot	
Adult	Test	Not detected[3] [4]	Northern Blot	_
Paracentrotus lividus	Pluteus Stage	Whole Embryo	Down-regulated in offspring of certain females	Real-Time qPCR
Lytechinus variegatus	Not specified	Gonads	-	RNA-seq[5]

Heliocidaris Skeletogenic Single in spicule-related cells cell clusters[6][7]

Signaling Pathways Regulating SM30 Expression

The expression of SM30 and other skeletogenic genes is under the control of complex gene regulatory networks. Key signaling pathways implicated in this process include the Vascular Endothelial Growth Factor (VEGF) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the Transforming Growth Factor-beta (TGF-β) pathway.

VEGF/MAPK Signaling Pathway

The VEGF signaling pathway is a crucial regulator of skeletogenesis in sea urchin embryos. Ectoderm-derived VEGF signals are thought to activate the MAPK pathway in the primary mesenchyme cells (PMCs), which in turn drives the expression of skeletogenic genes, including those involved in spicule formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. SM30 [bio.davidson.edu]
- 2. SpSM30 gene family expression patterns in embryonic and adult biomineralized tissues of the sea urchin, Strongylocentrotus purpuratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The Cell States of Sea Urchin During Metamorphosis Revealed by Single-Cell RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Comparative Analysis of SM30 Gene Expression in Different Sea Urchin Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134567#comparative-analysis-of-sm30-gene-expression-in-different-sea-urchin-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com